5-Phénylthiophène-2-carboxylate de méthyle

Vue d'ensemble

Description

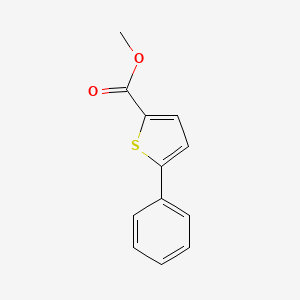

Methyl 5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anti-inflammatoires : Les dérivés du thiophène, y compris le 5-phénylthiophène-2-carboxylate de méthyle, présentent des effets anti-inflammatoires. Les chercheurs explorent leur potentiel en tant que médicaments anti-inflammatoires non stéroïdiens (AINS) ou de nouveaux agents anti-inflammatoires .

Activité anticancéreuse : Certains composés à base de thiophène présentent des propriétés anticancéreuses prometteuses. Bien que les études spécifiques sur le this compound soient limitées, ses caractéristiques structurelles en font un candidat intéressant pour de nouvelles recherches .

Effets antimicrobiens : Les dérivés du thiophène possèdent souvent une activité antimicrobienne. Les chercheurs étudient leur potentiel en tant qu'agents antibactériens, antifongiques et antiviraux. Le this compound pourrait contribuer à ce domaine .

Électronique organique et semi-conducteurs

Les molécules à base de thiophène jouent un rôle crucial dans l'électronique organique et les semi-conducteurs. Voici comment le this compound s'intègre dans ce contexte :

Transistors à effet de champ organiques (OFET) : Les composés contenant du thiophène sont utilisés dans les OFET, qui sont des composants essentiels des écrans flexibles, des capteurs et des dispositifs électroniques. Le this compound peut contribuer à améliorer les performances des OFET .

Diodes électroluminescentes organiques (OLED) : Les OLED s'appuient sur des semi-conducteurs organiques. Les dérivés du thiophène, y compris le this compound, sont explorés pour leurs propriétés luminescentes dans les OLED .

Science des matériaux et inhibition de la corrosion

Les dérivés du thiophène trouvent des applications dans la science des matériaux et la protection contre la corrosion :

- Inhibiteurs de corrosion : Les composés à base de thiophène sont utilisés comme inhibiteurs de corrosion dans les milieux industriels. Le this compound peut contribuer à protéger les métaux et les alliages contre la corrosion .

Chimie synthétique et synthèse hétérocyclique

Comprendre les voies de synthèse des dérivés du thiophène est crucial. Voici comment le this compound est synthétisé :

- Réactions de condensation : Les synthèses de Gewald, Paal–Knorr, Fiesselmann et Hinsberg sont des méthodes importantes pour obtenir des dérivés du thiophène. Le this compound peut être synthétisé par ces réactions .

En résumé, le this compound est prometteur en chimie médicinale, en électronique organique, en inhibition de la corrosion et en voies de synthèse. De nouvelles recherches permettront de découvrir son plein potentiel et d'élargir ses applications dans divers domaines . N'hésitez pas à me poser des questions si vous souhaitez obtenir des informations plus détaillées sur un aspect particulier ! 😊

Propriétés

IUPAC Name |

methyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYIXTVWNXIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)